![molecular formula C20H24N2O B15147196 1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]](/img/structure/B15147196.png)
1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl-7-methoxyspiro[indoline-3,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-benzyl-7-methoxyspiro[indoline-3,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indoline ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide. The spiro linkage is formed through cyclization reactions, often under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for better control over reaction conditions. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1’-Benzyl-7-methoxyspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1’-Benzyl-7-methoxyspiro[indoline-3,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1’-benzyl-7-methoxyspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context. For example, its anticancer properties may involve the inhibition of cell proliferation pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1’-Benzyl-7-hydroxyspiro[indoline-3,4’-piperidine]
- 1’-Benzyl-7-methylspiro[indoline-3,4’-piperidine]
- 1’-Benzyl-7-ethoxyspiro[indoline-3,4’-piperidine]
Uniqueness
1’-Benzyl-7-methoxyspiro[indoline-3,4’-piperidine] is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and efficacy in various applications.
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1'-benzyl-7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C20H24N2O/c1-23-18-9-5-8-17-19(18)21-15-20(17)10-12-22(13-11-20)14-16-6-3-2-4-7-16/h2-9,21H,10-15H2,1H3 |
InChI Key |
STJZAUGSSQHKSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NCC23CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



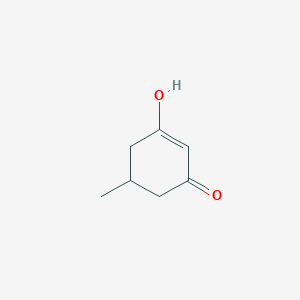
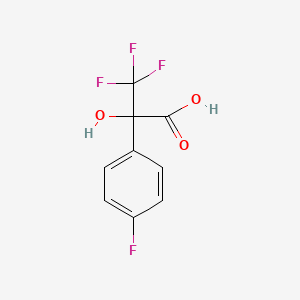
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)
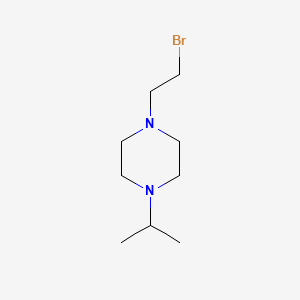
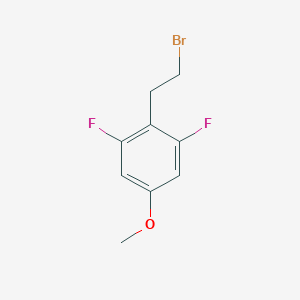
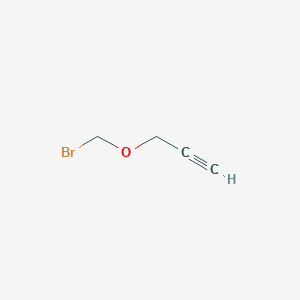
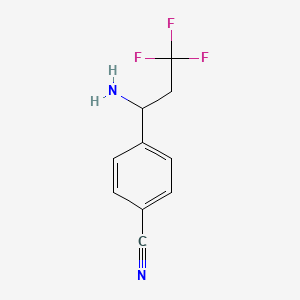
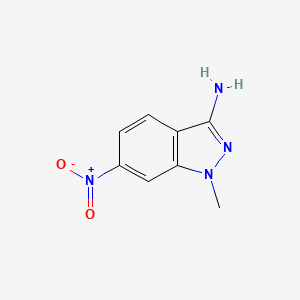
![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)
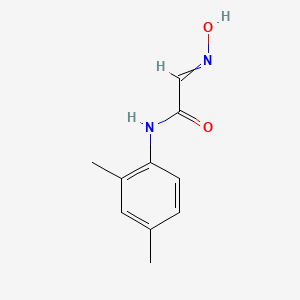
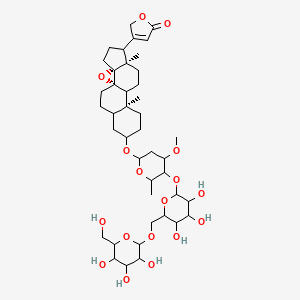
![3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147186.png)
![4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15147189.png)
